Biochemical Potency Benchmarking: Cdk9-IN-9 vs. NVP-2 and MC180295
Cdk9-IN-9 demonstrates a biochemical IC50 of 1.8 nM against CDK9, positioning it as a highly potent inhibitor. In comparison, the widely used tool compound NVP-2 is more potent (IC50 = 0.5 nM), while MC180295 is less potent (IC50 = 5 nM) [1]. This quantifiable difference in intrinsic activity is critical for experimental design. Users requiring maximal target engagement at low concentrations may prefer NVP-2, whereas those seeking a compound with a specific balance of potency and selectivity might find Cdk9-IN-9's 1.8 nM profile more suitable for their dose-response studies.
| Evidence Dimension | Biochemical potency against CDK9 (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | NVP-2: 0.5 nM; MC180295: 5 nM |
| Quantified Difference | Cdk9-IN-9 is 3.6-fold less potent than NVP-2 and 2.8-fold more potent than MC180295. |
| Conditions | In vitro biochemical kinase assay (vendor-reported data) |
Why This Matters
This specific potency window allows researchers to select the inhibitor with the most appropriate target engagement profile for their specific cellular or in vivo model, avoiding issues related to over- or under-inhibition.
- [1] MedChemExpress. (n.d.). CDK9-IN-9 | CDK9 Inhibitor. Retrieved April 18, 2026. View Source
